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molecular formula C15H15NO3 B8548381 Ethyl 5-methyl-2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate CAS No. 89723-85-3

Ethyl 5-methyl-2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate

Cat. No. B8548381
M. Wt: 257.28 g/mol
InChI Key: RNSGIYBVRGMNRH-UHFFFAOYSA-N
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Patent
US04602027

Procedure details

A mixture of ethyl 2-cinnamoylaminoacetoacetate (5.7 g) and phosphorus oxychloride (40 ml) was heated on an oil bath at 100°-110° C. for 30 minutes and the phosphorus oxychloride was distilled off under reduced pressure. The residue was neutralized with aqueous sodium hydrogen carbonate and extracted with chloroform. The chloroform layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the residue was treated with hexane to give ethyl 5-methyl-2-styryl-4-oxazolecarboxylate as crystals; yield 4.3 g (80.7%). Recrystallization from ethanol gave light-yellow prisms melting at 98°-99° C.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][CH:12]([C:18]([CH3:20])=[O:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14])(=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>P(Cl)(Cl)(Cl)=O>[CH3:20][C:18]1[O:19][C:1]([CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[N:11][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)NC(C(=O)OCC)C(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on an oil bath at 100°-110° C. for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
the phosphorus oxychloride was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
ADDITION
Type
ADDITION
Details
the residue was treated with hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C=CC1=CC=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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